

A Head-to-Head Comparison of Synthetic Routes to Dactyol

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Compound of Interest

Compound Name: *Dactyol*

Cat. No.: *B1237840*

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Dactyol, a structurally intriguing marine-derived sesquiterpenoid, has attracted considerable attention from the synthetic chemistry community due to its unique bicyclo[6.3.0]undecane framework. The inherent challenges in constructing the eight-membered ring and controlling the stereochemistry of its multiple chiral centers have led to the development of several distinct and innovative synthetic strategies. This guide provides a head-to-head comparison of three prominent total syntheses of **Dactyol**, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective methodologies, efficiencies, and key transformations.

Comparative Analysis of Synthetic Strategies

The following table summarizes the key quantitative metrics for the total syntheses of **Dactyol** developed by the research groups of Fürstner and Langemann, Molander and Eastwood, and Gadwood, Lett, and Wissinger. This allows for a direct comparison of their overall efficiency.

Parameter	Fürstner and Langemann (1996)	Molander and Eastwood (1996)	Gadwood, Lett, and Wissinger (1986)
Key Strategy	Ring-Closing Metathesis (RCM)	[3+5] Annulation	Anionic Oxy-Cope Rearrangement
Starting Materials	Cyclopentenone, 2,2-dimethyl-4-pentenal	1,3-Bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene, 2-(2-bromoethyl)-1,3-dioxolane	2-Cyclopentenone
Total Number of Steps	6	9	~12
Overall Yield	17%	~5%	Not explicitly stated

Experimental Protocols

This section details the experimental procedures for the key steps in each of the compared synthetic routes.

Fürstner and Langemann: Ring-Closing Metathesis Approach

Key Step: Ring-Closing Metathesis. The formation of the eight-membered ring is achieved via a ring-closing metathesis reaction.

- To a solution of the diene precursor in dry toluene (0.01 M) is added Schrock's molybdenum catalyst (10 mol %). The reaction mixture is stirred at 80 °C for 6 hours under an argon atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the cyclized product.

Molander and Eastwood: [3+5] Annulation Approach

Key Step: [3+5] Annulation. This crucial step constructs the bicyclic core of **Dactylol**.

- To a solution of the bis(trimethylsilyl) enol ether in CH_2Cl_2 at $-78\text{ }^\circ\text{C}$ is added TiCl_4 (1.1 equiv). After stirring for 10 minutes, a solution of the dicarbonyl electrophile in CH_2Cl_2 is added dropwise. The reaction is stirred for an additional 4 hours at $-78\text{ }^\circ\text{C}$ before being quenched with a saturated aqueous solution of NaHCO_3 . The aqueous layer is extracted with CH_2Cl_2 , and the combined organic layers are dried over MgSO_4 , filtered, and concentrated. The crude product is purified by flash chromatography.

Gadwood, Lett, and Wissinger: Anionic Oxy-Cope Rearrangement Approach

Key Step: Anionic Oxy-Cope Rearrangement. The eight-membered ring is formed through a thermally induced anionic oxy-Cope rearrangement.

- The potassium hydride (KH) is washed with hexane and suspended in dry tetrahydrofuran (THF). The alcohol precursor is added dropwise to the KH suspension at $0\text{ }^\circ\text{C}$. The mixture is then stirred at room temperature for 1 hour, during which time the potassium salt of the alkoxide precipitates. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is extracted with ether, and the combined organic extracts are washed with brine, dried over MgSO_4 , and concentrated under reduced pressure. The resulting product is purified by flash chromatography.

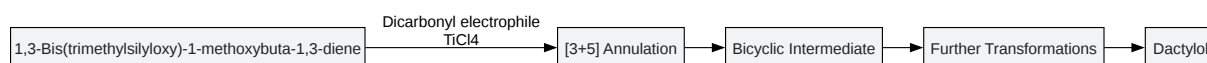
Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route, highlighting the key transformations and intermediates.



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Caption: Synthetic route to **Dactylol** by Fürstner and Langemann.



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Caption: Synthetic route to **Dactylol** by Molander and Eastwood.



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Caption: Synthetic route to **Dactylol** by Gadwood, Lett, and Wissinger.

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